N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-10-3-5-12-14(7-10)26-19(16(12)18(24)20-2)22-17(23)11-4-6-13-15(8-11)25-9-21-13/h4,6,8-10H,3,5,7H2,1-2H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJXIPIVDYEHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzothiophene and benzothiazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to handle the complex multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce a new functional group such as a halide or amine.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, in anticancer therapy. The compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Neuroprotective Effects
Research indicates that compounds similar to N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide may possess neuroprotective properties. This includes:
- Potential Use in Neurodegenerative Diseases : Studies suggest that such compounds can inhibit neuroinflammation and oxidative stress in models of Alzheimer's disease .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains and fungi:
- Efficacy Against Pathogens : Preliminary data indicate effectiveness against resistant strains of bacteria, making it a candidate for further development in antibiotic research .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of benzothiazole derivatives on breast cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotection
In another investigation focusing on neuroprotection, researchers treated neuronal cells with the compound and observed reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. These findings support its potential application in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features
The target compound shares a tetrahydrobenzothiophene-carboxamide scaffold with several analogues but differs in substituent groups and attached heterocycles. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₁H₂₂N₄O₂S₂ | 434.55 | 6-methyl (tetrahydrobenzothiophene), 3-methylcarbamoyl, benzothiazole-6-carboxamide |
| N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide | C₂₂H₂₂ClN₅O₃S | 488.00 | 2-chlorophenyl isoxazole, 5-methyl isoxazole, 3-carbamoyl |
| 2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | C₁₃H₁₉N₃OS | 265.37 | 6-propyl, 2-amino, 3-carboxamide |
| N-(6-methoxy-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | C₁₇H₁₇N₃O₂S₂ | 371.46 | 6-methoxy (benzothiazole), no methylcarbamoyl |
| 2-(acetylamino)-6-methyl-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | C₂₂H₂₂N₂O₂S | 378.49 | 1-naphthyl, 2-acetylamino, 6-methyl |
Functional Implications
Substituent Effects on Lipophilicity and Solubility: The target compound’s benzothiazole-6-carboxamide group enhances hydrogen-bonding capacity compared to the chlorophenyl isoxazole in , which may improve aqueous solubility. The methoxy group in the benzothiazole derivative (C₁₇H₁₇N₃O₂S₂) reduces steric hindrance but may lower metabolic stability compared to the methylcarbamoyl group in the target compound .
Pharmacokinetic Considerations :
- The 6-propyl and 1-naphthyl substituents in analogues from and introduce bulkier hydrophobic groups, which might prolong half-life but reduce solubility.
- The absence of a methylcarbamoyl group in the methoxy-substituted benzothiazole derivative (C₁₇H₁₇N₃O₂S₂) could diminish target binding affinity compared to the methylcarbamoyl-containing target compound .
Synthetic Accessibility :
Research Findings and Trends
While explicit biological data for the target compound are unavailable in the provided evidence, structural trends from analogues suggest:
- Kinase Inhibition Potential: The benzothiazole-carboxamide motif is recurrent in kinase inhibitors, implying possible ATP-binding site interactions .
- Antimicrobial Activity : Thiophene-carboxamide derivatives often exhibit antimicrobial properties, as seen in compounds like methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (C₁₈H₁₅N₃O₄S, ).
Biological Activity
N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide (CAS Number: 892982-99-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O2S2 |
| Molecular Weight | 385.5 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines using the MTT assay to determine cytotoxicity.
Case Studies
- Cytotoxicity Evaluation :
- Mechanism of Action :
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Benzothiazole derivatives are known for their ability to inhibit bacterial growth.
Testing Results
- In vitro studies have demonstrated that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, the compound was tested against Escherichia coli and Staphylococcus aureus , showing significant inhibitory effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. The presence of specific functional groups in this compound enhances its interaction with biological targets.
| Structural Feature | Biological Activity |
|---|---|
| Benzothiophene core | Anticancer and antimicrobial |
| Methylcarbamoyl group | Enhances solubility and bioactivity |
| Carboxamide group | Increases binding affinity |
Q & A
Q. What are the common synthetic routes for synthesizing N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling between benzothiophene and benzothiazole precursors. Key steps include:
- Amide bond formation : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) under anhydrous conditions to link carboxamide groups .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while inert atmospheres prevent oxidation .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd-based) may improve cyclization efficiency in heterocyclic ring formation .
Critical factors : - Temperature (60–100°C) and reaction time (2–24 hours) must be calibrated to minimize side products.
- Post-synthesis purification (e.g., column chromatography, recrystallization) is essential for ≥95% purity .
Q. What spectroscopic and analytical techniques are recommended for structural elucidation of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with DMSO-d6 as a solvent for solubility .
- Mass spectrometry (HRMS) : Confirms molecular weight (385.5 g/mol) and fragmentation patterns .
- IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm, N-H bend at ~3300 cm) .
- X-ray crystallography : Resolves 3D conformation and steric interactions in crystalline form .
Q. What initial biological screening approaches are used to assess this compound’s pharmacological potential?
- Methodological Answer : Prioritize in vitro assays to evaluate target engagement:
- Enzyme inhibition assays : Measure IC values against kinases or proteases using fluorogenic substrates .
- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled competitors) quantify affinity for GPCRs or nuclear receptors .
- Cytotoxicity screening : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
